![molecular formula C9H20ClNOSi B14172581 4-{3-[Chloro(dimethyl)silyl]propyl}morpholine CAS No. 921203-54-5](/img/structure/B14172581.png)
4-{3-[Chloro(dimethyl)silyl]propyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{3-[Chloro(dimethyl)silyl]propyl}morpholine is an organosilicon compound that features a morpholine ring attached to a propyl chain, which is further bonded to a chlorodimethylsilyl group. This compound is of interest due to its unique chemical structure, which combines the properties of both silicon and nitrogen-containing heterocycles.
準備方法
The synthesis of 4-{3-[Chloro(dimethyl)silyl]propyl}morpholine typically involves the reaction of morpholine with a chlorodimethylsilane derivative. One common synthetic route includes the following steps:
Reaction of Morpholine with 3-Chloropropyltrimethoxysilane: This reaction is carried out under anhydrous conditions, often using a solvent such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Hydrolysis and Purification: The reaction mixture is then subjected to hydrolysis to remove any unreacted silane and by-products. The product is purified using techniques such as distillation or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
化学反応の分析
4-{3-[Chloro(dimethyl)silyl]propyl}morpholine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation and Reduction: The silicon-containing moiety can undergo oxidation to form silanols or reduction to form silanes.
Hydrolysis: The compound can be hydrolyzed to form silanols, especially under acidic or basic conditions.
Common reagents used in these reactions include:
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Such as hydrogen peroxide or peracids.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major products formed from these reactions include substituted morpholine derivatives, silanols, and silanes.
科学的研究の応用
4-{3-[Chloro(dimethyl)silyl]propyl}morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: It is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the production of specialty polymers and as a precursor for surface-modifying agents.
作用機序
The mechanism of action of 4-{3-[Chloro(dimethyl)silyl]propyl}morpholine involves its interaction with molecular targets through its silicon and nitrogen atoms. The silicon atom can form stable bonds with oxygen and carbon, while the nitrogen atom in the morpholine ring can participate in hydrogen bonding and other interactions. These properties make it a versatile compound for various applications, including catalysis and drug delivery.
類似化合物との比較
Similar compounds to 4-{3-[Chloro(dimethyl)silyl]propyl}morpholine include:
4-{3-[Trimethylsilyl]propyl}morpholine: Lacks the chloro group, making it less reactive in substitution reactions.
4-{3-[Chlorodimethylsilyl]butyl}morpholine: Has a longer alkyl chain, which can affect its physical properties and reactivity.
4-{3-[Chlorodimethylsilyl]propyl}piperidine:
The uniqueness of this compound lies in its combination of a morpholine ring with a chlorodimethylsilyl group, providing a balance of reactivity and stability that is valuable in various research and industrial contexts.
特性
CAS番号 |
921203-54-5 |
|---|---|
分子式 |
C9H20ClNOSi |
分子量 |
221.80 g/mol |
IUPAC名 |
chloro-dimethyl-(3-morpholin-4-ylpropyl)silane |
InChI |
InChI=1S/C9H20ClNOSi/c1-13(2,10)9-3-4-11-5-7-12-8-6-11/h3-9H2,1-2H3 |
InChIキー |
JVDOJJAHNMTWDP-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(CCCN1CCOCC1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



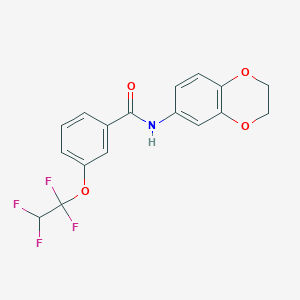
![4-N,6-N-bis(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14172507.png)
![Biphenyl-(4,4')-bis-methyl-(3-(p-chlor)benzoyloxy)-tropaniumbromid [German]](/img/structure/B14172512.png)
![[4-(2,3-dimethylphenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B14172520.png)
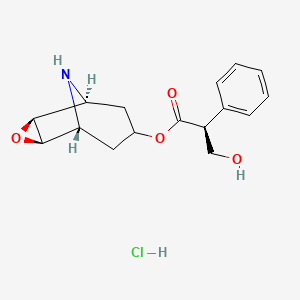
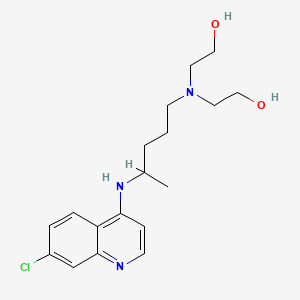

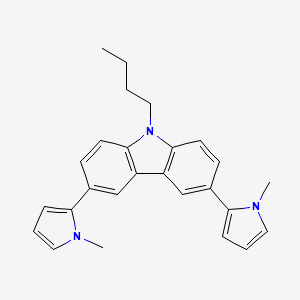
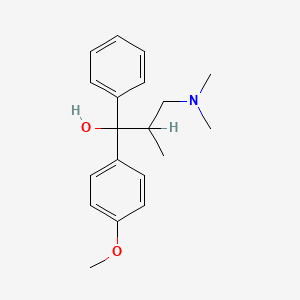
![2-{[(4-Chlorophenoxy)acetyl]amino}benzamide](/img/structure/B14172583.png)
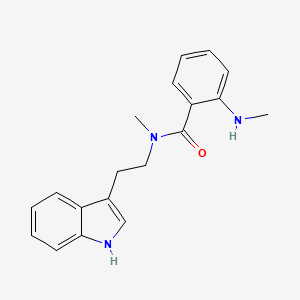
![5-[(2,4-Dichlorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole](/img/structure/B14172591.png)
![[(E)-(2-oxo-1,2-diphenylethylidene)amino]urea](/img/structure/B14172596.png)
